1-(5-Nitropyridin-2-yl)benzotriazole
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Overview
Description
1-(5-Nitropyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and nitropyridine. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)benzotriazole typically involves the reaction of 5-nitropyridine with benzotriazole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating to achieve optimal yields .
Industrial production methods for such compounds often involve scaling up the laboratory procedures with modifications to ensure safety, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Coupling Reactions: It can be used in coupling reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(5-Nitropyridin-2-yl)benzotriazole has found applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and in the study of biological pathways.
Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar cells.
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)benzotriazole involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. The nitropyridine group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)benzotriazole can be compared with other benzotriazole derivatives such as:
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
4,5,6,7-Tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar applications.
Properties
CAS No. |
13174-96-4 |
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Molecular Formula |
C11H7N5O2 |
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-5-6-11(12-7-8)15-10-4-2-1-3-9(10)13-14-15/h1-7H |
InChI Key |
PPIGGSPZOUERAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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